molecular formula C9H7BrN2 B1520530 6-Bromoisoquinolin-3-amine CAS No. 891785-28-7

6-Bromoisoquinolin-3-amine

Cat. No. B1520530
M. Wt: 223.07 g/mol
InChI Key: PQKLBIXLXFRNKT-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is used in comprehensive structure-activity relationship studies to identify allosteric inhibitors that exhibit selective recognition of protein arginine methyltransferase PRMT3 in human cells .


Synthesis Analysis

The synthesis of 6-Bromoisoquinolin-3-amine involves a reaction with ammonium formate in N,N-dimethyl-formamide at 50°C for 96 hours in a sealed tube . Another method involves a reaction between N-(4-bromobenzyl)-2,2-diethoxyethanamine and Methanesulfonyl chloride via a ring-closure reaction .


Molecular Structure Analysis

The molecular structure of 6-Bromoisoquinolin-3-amine can be represented by the SMILES string Nc1cc2cc(Br)ccc2cn1 . The InChI code for the compound is 1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) .


Physical And Chemical Properties Analysis

6-Bromoisoquinolin-3-amine is a solid compound . It has a melting point of 230-240°C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Novel Compounds

6-Bromoisoquinolin-3-amine serves as a key intermediate in the synthesis of various novel chemical compounds. For instance, it has been used in the synthesis of indazolo[3,2-a]isoquinolin-6-amines, which exhibit fluorescent properties (Balog, Riedl, & Hajos, 2013). These fluorescent compounds have potential applications in materials science and biological imaging.

Amination Reactions

The amination of 6-Bromoisoquinolin-3-amine, through various chemical processes, is a significant area of study. This process can lead to the formation of amino derivatives, which have a range of applications in medicinal chemistry and drug design (Sanders, Dijk, & Hertog, 2010).

Cytotoxicity Studies

Research has been conducted to explore the cytotoxic action of C4-substituted isoquinolines, derived from compounds like 6-Bromoisoquinolin-3-amine, on tumor cell lines. This investigation is crucial in understanding the potential of these compounds in cancer therapy (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Application in Organic Synthesis

6-Bromoisoquinolin-3-amine plays a role in the development of organic synthesis methodologies. For instance, it has been involved in the synthesis of 8-bromoisoquinolines and the study of their crystal structures (Armengol, Helliwell, & Joule, 2000).

Development of Fluorescent Derivatives

The transformation of 6-Bromoisoquinolin-3-amine into new fluorescent derivatives is a notable application. These derivatives, through structural modifications, can be utilized in fluorescence spectroscopy and related fields (Balog, Riedl, Hajos, Miskolczy, & Biczók, 2011).

Pharmaceutical Research

6-Bromoisoquinolin-3-amine is used in pharmaceutical research, particularly in the synthesis of quinazolinone derivatives with anticipated biological activities. These activities include anti-inflammatory, analgesic, and anti-bacterial properties, highlighting its importance in drug discovery (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to hazard classifications . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKLBIXLXFRNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672057
Record name 6-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisoquinolin-3-amine

CAS RN

891785-28-7
Record name 6-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromoisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-(4-bromobenzyl)-2,2-diethoxyacetimidamide (1.53 g, 4.85 mmol) in sulfuric acid (4 mL, 95-98%) was heated at 40 C for 14 h. The mixture was neutralized with 1M NaOH to pH 7 and the resulting suspension was filtered. The residue was purified by silica gel chromatography with 20-55% ethyl acetate in hexanes. The desired fractions were concentrated to give a brownish yellow solid (0.434 g, 40%). LCMS:R.T.=1.62; [M+2]+=225.1.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of 1,6-dibromoisoquinolin-3-amine (13.5 g, 45 mmol), ammonium formate (10.8 g, 172 mmol) and tetrakis(triphenylphosphine)palladium (0) (3.45 g, 3.0 mmol) in 50 mL of DMF were sealed in a 350 mL screw-cap flask and heated at 50° C. for 48 hours. To the reaction was added tetrakis(triphenylphosphine)palladium (0) (950 mg) and ammonium formate (3.0 g), and the mixture was heated at 50° C. for 48 hours. The mixture was cooled to room temperature and the solid was filtered, washed with a minimal amount of DMF, washed with Et2O and dried in vacuo at 50° C. to give the product as a yellow amorphous solid (10.4 g, 90%) LCMS (API-ES) m/z: 222.9, 224.9 [M+1]. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.81 (s, 1H), 7.80 (d, J=1.6 Hz, 1H), 7.73 (d, J=8.8 Hz, 1H), 7.22 (dd, J=8.6, 1.9 Hz, 1H), 6.55 (s, 1H), 6.12 (s, 2H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
950 mg
Type
catalyst
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of 1,6-dibromoisoquinolin-3-amine (0.20 g, 0.66 mmol) and tributyltin hydride (0.19 mL, 0.73 mmol) in 6 mL of dioxane in a sealable tube was added palladium tetrakistriphenylphosphine (0.038 g, 0.033 mmol). The tube was sealed and heated to 100° C. in a Personal Chemistry microwave unit for 10 minutes. The mixture was then concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel (5% to 50% EtOAc/hexanes) affording 6-bromoisoquinolin-3-amine. 1H NMR (400 MHz, CD3OD) δ ppm 8.74 (s, 1H) 7.72 (s, 1H) 7.70 (d, J=8.80 Hz, 1H) 7.27 (dd, J=8.80, 1.76 Hz, 1H) 6.68 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.038 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HU Kaniskan, MS Eram, K Zhao… - Journal of Medicinal …, 2018 - ACS Publications
… To the mixture of 6-bromoisoquinolin-3-amine (158 mg, 0.71 mmol, 1.0 equiv) and HF·pyridine (10 mL) at 0 C was added dropwise a solution of NaNO 2 (243 mg, 3.54 mmol, 5 equiv) in …
Number of citations: 24 pubs.acs.org
J Thelemann, B Illarionov, K Barylyuk, J Geist… - …, 2015 - Wiley Online Library
… N,N-Bis(tert-butoxycarbonyl)-6-bromoisoquinolin-3-amine (34): A solution of isoquinoline 33 (553 mg, 2.48 mmol) and 4-(dimethylamino)pyridine (31 mg, 0.26 mmol) in CH 3 CN was …

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